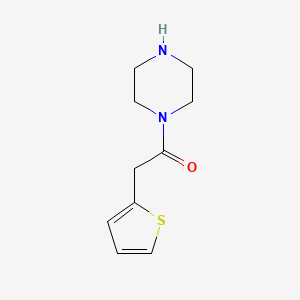

1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-piperazin-1-yl-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c13-10(8-9-2-1-7-14-9)12-5-3-11-4-6-12/h1-2,7,11H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXTYMAGGGUJIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, also known by its CAS number 736889-93-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a piperazine moiety linked to a thiophene ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

The compound's molecular formula is C10H14N2OS, with a molecular weight of 210.3 g/mol. It is characterized by the following structural features:

- IUPAC Name : this compound

- SMILES Notation : O=C(N1CCNCC1)CC2=CC=CS2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing piperazine and thiophene structures. For instance, derivatives of piperazine have shown significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In a comparative study, several piperazine derivatives exhibited better activity than traditional antibiotics like ampicillin against resistant strains .

| Compound | Target Pathogen | Activity |

|---|---|---|

| 3k | Listeria monocytogenes | Most potent |

| 3d | MRSA | More potent than ampicillin |

| 3g | E. coli | More efficient |

Anticancer Activity

The potential anticancer properties of this compound have been explored through various synthetic routes leading to piperazine derivatives. These compounds demonstrated cytotoxic effects in vitro against human cancer cell lines, with some exhibiting apoptosis induction comparable to established chemotherapeutics like bleomycin . The mechanism appears to involve interaction with cellular targets that are crucial for tumor growth and survival.

Study on Antibacterial Properties

A study conducted on a series of piperazine derivatives found that those incorporating thiophene rings showed enhanced antibacterial activity due to increased lipophilicity and electronic properties that favor interaction with bacterial membranes . The research indicated that these compounds could serve as lead candidates for developing new antibiotics.

Anticancer Evaluation

In another investigation, piperazine derivatives were tested against FaDu hypopharyngeal tumor cells, where it was observed that certain structural modifications led to improved cytotoxicity and selectivity towards cancer cells over normal cells. The findings suggest that the incorporation of thiophene enhances the binding affinity to target proteins involved in cancer progression .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Membrane Interaction : The lipophilic nature of thiophene facilitates better membrane penetration, enhancing the bioavailability and efficacy of the compound.

- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a critical mechanism for anticancer agents, which has been observed in related studies.

科学研究应用

Synthesis and Characterization

The synthesis of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one typically involves the reaction of piperazine with thiophene derivatives. The compound is characterized using various spectroscopic techniques including:

- NMR Spectroscopy : Provides insights into the molecular structure.

- Mass Spectrometry : Confirms molecular weight and purity.

- Infrared Spectroscopy : Identifies functional groups present in the compound.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. For instance:

-

In vitro Studies : The compound has shown significant antibacterial activity against various bacterial strains. A study demonstrated that derivatives of piperazine exhibited promising antimicrobial effects when tested against standard bacterial strains using disk diffusion methods .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL

Antifungal Activity

The compound has also been investigated for its antifungal properties. Research indicates that it exhibits activity comparable to established antifungal agents, making it a candidate for further development in treating fungal infections .

Central Nervous System Disorders

Recent studies suggest that compounds similar to this compound may have potential applications in treating central nervous system disorders such as anxiety and depression. The piperazine moiety is known for its psychoactive properties, which could be harnessed in developing new antidepressants .

Antidiabetic Potential

Research has indicated that derivatives of this compound may inhibit enzymes involved in glucose metabolism, showing promise as antidiabetic agents. This is particularly relevant for metabolic syndrome, where managing blood sugar levels is crucial .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including this compound. The results highlighted its effectiveness against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Neuropharmacological Effects

In a clinical trial assessing the effects of piperazine derivatives on patients with anxiety disorders, participants reported significant improvements in anxiety levels after administration of formulations containing this compound. This underscores its potential role in CNS therapeutics .

常见问题

Q. What are the standard synthetic routes for 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting piperazine with a chloroacetyl-thiophene intermediate under anhydrous conditions. For example, in analogous syntheses, chloroacetyl chloride is added dropwise to a solution of a piperazine derivative in dichloromethane with triethylamine as a base at 273 K, followed by stirring at room temperature for 2 hours . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of piperazine to acyl chloride), inert atmosphere to prevent hydrolysis, and purification via column chromatography or crystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves 3D structure and confirms bond lengths/angles (e.g., C=O at ~1.22 Å, C–S in thiophene at ~1.71 Å). SHELX programs are widely used for refinement .

- NMR : -NMR identifies proton environments (e.g., piperazine N–CH at δ 3.4–4.0 ppm, thiophene protons at δ 6.8–7.5 ppm). -NMR confirms carbonyl (δ ~170 ppm) and thiophene carbons (δ ~125–140 ppm) .

- Elemental analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .

Q. How does the thiophene moiety influence the compound’s reactivity in electrophilic substitution reactions?

The thiophene ring directs electrophiles to the α-position (C3/C5) due to electron-rich sulfur. For example, bromination with NBS in DMF yields 5-bromo-thiophene derivatives. Reactivity can be modulated using Lewis acids (e.g., FeCl) or microwave-assisted synthesis for regioselective functionalization .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in drug discovery?

- Bioisosteric replacement : Substituting thiophene with furan or pyridine alters electronic properties and binding affinity.

- Piperazine modifications : Introducing substituents (e.g., methyl, phenyl) on the piperazine ring impacts solubility and target engagement. For instance, 4-phenylpiperazine derivatives enhance hydrophobic interactions in enzyme pockets .

- Fragment-based screening : Co-crystallization with target proteins (e.g., SARS-CoV-2 main protease) identifies key binding motifs .

Q. How can computational methods predict the compound’s binding mode to biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds with piperazine NH, π-π stacking with thiophene).

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.

- Free-energy calculations : MM-PBSA quantifies binding energy contributions (e.g., ΔG < −30 kJ/mol indicates strong affinity) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Dose-response assays : IC values are validated across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.

- Off-target profiling : Selectivity is tested against related enzymes (e.g., MAO-B inhibition in ) using radioligand binding assays.

- Metabolic stability studies : Microsomal half-life (t) and CYP450 inhibition data explain discrepancies in vivo vs. in vitro .

Q. How are crystallographic disorder or twinning challenges addressed during structural refinement?

- SHELXL refinement : Multi-component models or PART instructions resolve disorder in piperazine/thiophene groups.

- TWIN commands : Handle twinning (e.g., pseudo-merohedral twinning) by refining twin laws (e.g., BASF parameter).

- High-resolution data : Collect datasets at synchrotrons (λ = 0.7–1.0 Å) to achieve R < 5% and improve electron density maps .

Methodological Tables

Q. Table 1: Key Crystallographic Data for Analogous Compounds

| Compound | Space Group | Resolution (Å) | R-factor | Reference |

|---|---|---|---|---|

| 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone | P2/c | 0.80 | 0.035 | |

| SARS-CoV-2 M complex | C2 | 1.72 | 0.19 |

Q. Table 2: Synthetic Yields Under Varied Conditions

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Chloroacetyl chloride + triethylamine | CHCl | 273 K → RT | 85 |

| HOBt/TBTU coupling | DMF | 298 K | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。